molecular formula C10H16N2O2 B2361885 ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1321594-80-2

ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2361885
CAS No.: 1321594-80-2
M. Wt: 196.25
InChI Key: KRFFWLKPAFNQGD-UHFFFAOYSA-N
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Description

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole carboxylic acids, alcohols, and various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Another pyrazole derivative with different substituents.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester: A structurally similar compound with different alkyl groups.

Uniqueness

Ethyl 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylate is unique due to its specific isopropyl and methyl substituents, which can influence its reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-methyl-1-propan-2-ylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-5-14-10(13)9-6-12(7(2)3)11-8(9)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFFWLKPAFNQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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